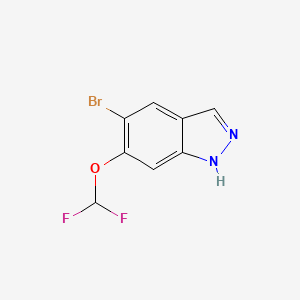

5-Bromo-6-(difluoromethoxy)-1H-indazole

Description

Significance of the Indazole Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The indazole ring system is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. bldpharm.com This versatility has led to the development of numerous indazole-containing drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. sigmaaldrich.com

Indazole derivatives are found in a number of commercially available drugs and compounds currently undergoing clinical trials, highlighting their therapeutic potential. chembuyersguide.com The ability of the indazole nucleus to serve as a bioisostere for other important heterocycles, such as indoles, further enhances its utility in drug design, often leading to improved pharmacokinetic properties like metabolic stability and oral bioavailability. nih.gov The structural diversity that can be achieved by substituting at various positions on the indazole ring allows for the fine-tuning of a compound's biological activity and physical properties. sigmaaldrich.com

Overview of Halogenated and Fluorinated Alkoxy-Substituted Heterocycles in Pharmaceutical Research

The introduction of halogen atoms, particularly fluorine, and fluorinated alkoxy groups into heterocyclic compounds is a widely used strategy in modern drug discovery. leyan.comnih.gov Halogens can significantly influence a molecule's physicochemical properties, such as its lipophilicity, acidity, and metabolic stability. For instance, the incorporation of a bromine atom can provide a site for further chemical modification through cross-coupling reactions, a common method for building more complex drug candidates.

Fluorine and fluorinated groups like the difluoromethoxy group (OCF₂H) are of particular interest due to their unique electronic properties. leyan.com The high electronegativity of fluorine can alter the acidity of nearby functional groups and influence non-covalent interactions with biological targets. The difluoromethoxy group can serve as a bioisostere for other groups, such as a methoxy (B1213986) or hydroxyl group, while potentially improving metabolic stability and membrane permeability. leyan.com This enhanced stability can lead to a longer duration of action for a drug in the body.

Rationale for Dedicated Academic Research Focus on 5-Bromo-6-(difluoromethoxy)-1H-indazole and its Analogs

The dedicated research focus on this compound stems from its role as a key intermediate in the synthesis of potent and selective kinase inhibitors, particularly for spleen tyrosine kinase (Syk). nih.govmdpi.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. biotech-asia.orgnih.gov

The specific substitution pattern of this compound is strategically designed. The bromine atom at the 5-position serves as a versatile handle for introducing various molecular fragments through well-established chemical reactions, allowing for the exploration of structure-activity relationships (SAR). chemimpex.com The difluoromethoxy group at the 6-position is incorporated to enhance the drug-like properties of the final compounds, such as metabolic stability and cell permeability, which are critical for the development of effective oral medications. leyan.com

The combination of the proven indazole scaffold with the strategically placed bromo and difluoromethoxy substituents makes this compound a highly valuable building block for the creation of novel drug candidates targeting kinases and other important biological targets.

Compound Data Tables

Below are interactive tables detailing the properties and related analogs of the compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1613504-79-2 | chembuyersguide.combldpharm.com |

| Molecular Formula | C₈H₅BrF₂N₂O | chembuyersguide.com |

| Molecular Weight | 263.04 g/mol | - |

| Appearance | - | - |

| Melting Point | - | - |

| SMILES | FC(F)OC1=CC2=C(C=C1Br)C=NN2 | chembuyersguide.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrF2N2O |

|---|---|

Molecular Weight |

263.04 g/mol |

IUPAC Name |

5-bromo-6-(difluoromethoxy)-1H-indazole |

InChI |

InChI=1S/C8H5BrF2N2O/c9-5-1-4-3-12-13-6(4)2-7(5)14-8(10)11/h1-3,8H,(H,12,13) |

InChI Key |

GNNHRPDTGPUSRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Br)OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 6 Difluoromethoxy 1h Indazole and Its Analogs

General Strategies for 1H-Indazole Core Construction

The formation of the 1H-indazole ring is a cornerstone of synthetic organic chemistry, with numerous methods developed over the years. These can be broadly categorized into cyclization reactions of appropriately substituted aromatic precursors, transition-metal-catalyzed cyclizations, and cycloaddition routes involving hydrazine derivatives.

Cyclization Reactions from Aromatic Precursors

A prevalent strategy for constructing the 1H-indazole core involves the cyclization of ortho-substituted aromatic compounds. One classical approach is the reaction of o-fluorobenzaldehydes or related ketones with hydrazine. jlu.edu.cnresearchgate.net The reaction typically proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring. The use of hydrazine hydrate, sometimes as the solvent, at elevated temperatures facilitates this transformation. jlu.edu.cn

Variations of the Fischer indole synthesis, a cornerstone in heterocyclic chemistry, have also been adapted for indazole synthesis, although it is primarily used for indoles. semanticscholar.orgthieme-connect.comnih.gov The classical Fischer synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then rearranges to form the indole. thieme-connect.comnih.gov While not a direct route to indazoles, modifications and related cyclization strategies starting from substituted hydrazones are conceptually similar and contribute to the broader family of cyclization reactions for forming fused nitrogen-containing heterocyles. semanticscholar.org For instance, the cyclization of 2,6-dialkoxyacetophenone hydrazones in the presence of polyphosphoric acid (PPA) yields 3-methyl-4-alkoxy-1H-indazoles. jlu.edu.cn

Another approach involves the reductive cyclization of o-nitrobenzylidene derivatives. For example, 1-aryl-2-(2-nitrobenzylidene)hydrazines can undergo intramolecular amination in the presence of a base like potassium tert-butoxide to yield 1-aryl-1H-indazoles. nih.gov

Palladium-Catalyzed Cyclizations in Indazole Synthesis

Palladium catalysis has emerged as a powerful tool for the synthesis of 1H-indazoles, offering mild reaction conditions and broad functional group tolerance. google.comnuph.edu.uaresearchgate.net A common strategy involves the intramolecular N-arylation of o-haloarylhydrazones. nuph.edu.ua This method typically employs a palladium catalyst, such as Pd(dba)₂, in combination with a suitable phosphine ligand like rac-BINAP, DPEphos, or dppf, and a base such as Cs₂CO₃ or K₃PO₄. nuph.edu.ua The use of preformed hydrazones has been shown to improve yields and reaction conditions compared to one-pot reactions of o-halobenzaldehydes and hydrazines. nuph.edu.uanbuv.gov.ua

Palladium-catalyzed direct C-H arylation has also been applied to the functionalization of the indazole core, although it is more commonly used for substitution on the pre-formed ring rather than its initial construction. google.com However, related palladium-catalyzed C-H activation and amination reactions are relevant to core construction. For example, an intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones has been reported for the synthesis of 1H-indazoles. nuph.edu.ua These methods highlight the versatility of palladium catalysis in forming the crucial N-N bond and completing the pyrazole (B372694) ring of the indazole system. researchgate.netresearchgate.net

The Suzuki-Miyaura cross-coupling reaction, a staple in C-C bond formation, is also instrumental in creating complex indazole derivatives by modifying a pre-existing halogenated indazole scaffold. researchgate.net This highlights the synergy between cyclization and cross-coupling reactions in accessing functionalized indazoles.

| Catalyst System | Ligand | Base | Substrate | Product | Yield (%) | Reference |

| Pd(dba)₂ | rac-BINAP | Cs₂CO₃ | Arylhydrazone of 2-bromobenzaldehyde | 1-Aryl-1H-indazole | Good to High | nuph.edu.ua |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1H-Indazole and Aryl Halide | C3-Arylated 1H-Indazole | Moderate to Good | google.com |

| PdCl₂(dppf)·DCM | dppf | K₂CO₃ | Bromo-indazole carboxamide and Boronic Acid | Aryl-indazole carboxamide | - | researchgate.net |

Hydrazine-Based Cycloaddition Routes for Indazole Formation

Cycloaddition reactions provide another powerful avenue for the synthesis of the 1H-indazole core. A notable example is the [3+2] cycloaddition of arynes with diazo compounds or their precursors. nih.govnih.govthieme-connect.de In this approach, an aryne, typically generated in situ from an o-(trimethylsilyl)aryl triflate, reacts with a diazo compound, which can be formed from a hydrazone. nih.gov For instance, N-tosylhydrazones can serve as precursors to diazo compounds, which then undergo cycloaddition with the aryne to afford 3-substituted indazoles. nih.govnih.govthieme-connect.de

Similarly, N-aryl/alkylhydrazones can directly participate in a [3+2] annulation with arynes, followed by an oxidation step, to yield 1,3-disubstituted 1H-indazoles. nih.govthieme-connect.de These reactions are often carried out under mild conditions and can accommodate a variety of substituents. nih.govthieme-connect.de The choice of reaction conditions can influence the reaction pathway and the final product. nih.gov

Another hydrazine-based route involves the intramolecular oxidative C-H bond amination of arylhydrazones. researchgate.net This transformation can be mediated by silver(I) salts, such as AgNTf₂, often in the presence of a copper(II) co-catalyst. researchgate.net This method allows for the construction of a diverse range of 1H-indazoles, including those with substituents at the 3-position that may be difficult to introduce via other methods. researchgate.net

| Reaction Type | Key Reagents | Substrates | Product | Reference |

| [3+2] Cycloaddition | CsF, Aryne Precursor | N-Tosylhydrazone | 3-Substituted 1H-Indazole | nih.govnih.govthieme-connect.de |

| [3+2] Annulation/Oxidation | KF, Aryne Precursor | N-Aryl/Alkylhydrazone | 1,3-Disubstituted 1H-Indazole | nih.govthieme-connect.de |

| Intramolecular C-H Amination | AgNTf₂, Cu(OAc)₂ | Arylhydrazone | 3-Substituted 1H-Indazole | researchgate.net |

Regioselective Introduction of Bromo and Difluoromethoxy Substituents

Once the indazole core is formed, the regioselective introduction of substituents is crucial for synthesizing the target molecule, 5-Bromo-6-(difluoromethoxy)-1H-indazole. This involves specific methodologies for bromination and difluoromethoxylation.

Methodologies for Bromination at the 5-Position of the Indazole Core

The bromination of the indazole ring is an electrophilic aromatic substitution reaction. The position of bromination is influenced by the directing effects of the existing substituents and the reaction conditions. For an unsubstituted 1H-indazole, bromination can occur at various positions. The regioselective introduction of a bromine atom at the 5-position often requires specific strategies.

N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of indazoles. The choice of solvent and other reaction parameters can influence the regioselectivity. For instance, the bromination of 4-substituted 1H-indazoles with NBS has been shown to regioselectively occur at the C7 position, highlighting the influence of existing substituents. Computational studies have been used to rationalize the observed regioselectivity based on the electrophilicity of the different positions on the indazole ring.

To achieve bromination specifically at the 5-position, one might start with a precursor that directs the electrophilic attack to this position or protects other reactive sites. Alternatively, a multi-step sequence involving synthesis of an indazole with a directing group at a neighboring position, followed by bromination and subsequent removal or transformation of the directing group, could be employed. It has been noted that for some indazole derivatives, direct bromination can lead to a mixture of products, including 5-bromo- and 5,7-dibromoindazoles. Therefore, careful optimization of the reaction conditions is essential to achieve the desired regioselectivity for the 5-bromo substitution.

Strategies for Difluoromethoxy Group Installation at the 6-Position of Heterocyclic Scaffolds

The introduction of the difluoromethoxy (OCF₂H) group into heterocyclic scaffolds is a topic of growing interest in medicinal chemistry due to the unique properties this group imparts to molecules. nih.gov Several methods have been developed for the difluoromethoxylation of aromatic and heteroaromatic systems.

One common strategy involves the reaction of a hydroxyl group with a difluorocarbene source. nih.gov For the synthesis of a 6-(difluoromethoxy)indazole, this would necessitate the preparation of the corresponding 6-hydroxyindazole precursor. The difluorocarbene can be generated from various reagents, such as difluoromethyl triflate, under mild conditions. nih.gov This method has been successfully applied to a range of N-heteroaromatics, including pyridines, pyrazoles, and quinolines. nih.gov

Another approach is the difluoromethoxylation of phenols using difluoromethylene chloride gas in the presence of a base. This method has been used in the synthesis of N-[4-(difluoromethoxy)phenyl]acetamide, a precursor for a benzimidazole derivative.

A more recent method involves the fluorodesulfurization of thionoesters to generate the difluoro(methoxy)methyl group. nuph.edu.uathieme-connect.de This would require the synthesis of a thionoester at the 6-position of the indazole ring. The transformation can be achieved using reagents like DAST (diethylaminosulfur trifluoride) in the presence of a Lewis acid such as SnCl₄. nuph.edu.uathieme-connect.de

| Reagent | Substrate | Product | Key Features | Reference |

| Difluoromethyl triflate | 6-Hydroxy-N-heteroaromatic | 6-Difluoromethoxy-N-heteroaromatic | Mild conditions, non-ozone-depleting reagent | nih.gov |

| ClCF₂H gas, NaOH | 4-Hydroxy acetanilide | N-[4-(difluoromethoxy)phenyl]acetamide | Applicable to phenols | |

| SnCl₄/DAST | Aryl thionoester | Aryl-CF₂OCH₃ | Effective for fluorodesulfurization | nuph.edu.uathieme-connect.de |

Controlling Regioselectivity in Indazole Functionalization, particularly N1 versus N2 Substitution

The functionalization of the indazole core, particularly at the nitrogen atoms, presents a significant challenge regarding regioselectivity. The direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products, complicating synthesis and purification. nih.gov The thermodynamic stability generally favors the 1H-indazole tautomer over the 2H-tautomer, which can be exploited to control reaction outcomes. nih.govd-nb.info

Research into the regioselective N-alkylation of substituted indazoles, such as methyl 5-bromo-1H-indazole-3-carboxylate, a close analog of the target compound, has provided critical insights. The choice of base, solvent, and alkylating agent plays a pivotal role in directing the substitution to either the N1 or N2 position. nih.govresearchgate.net For instance, high N1-selectivity has been observed using sodium hydride (NaH) in tetrahydrofuran (THF) with electron-deficient indazoles. nih.govresearchgate.net This selectivity is postulated to arise from the coordination of the sodium cation with the indazole's N2-atom and an electron-rich substituent at the C3 position. nih.gov

Conversely, conditions can be tailored to favor N2 substitution. The presence of substituents at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me) groups, has been shown to confer excellent N2 regioselectivity (≥96%). nih.govbeilstein-journals.org Density Functional Theory (DFT) calculations on model systems suggest that a chelation mechanism involving a cesium carbonate (Cs₂CO₃) base can produce N1-substituted products, while other non-covalent interactions drive the formation of N2-products. nih.govresearchgate.net These studies highlight the delicate interplay of steric and electronic effects in determining the N1/N2 regioisomeric distribution. nih.govbeilstein-journals.org

Table 1: Conditions Influencing N1/N2 Regioselectivity in Indazole Alkylation

| Condition | Favored Isomer | Reagents/Solvent | Rationale | Source |

|---|---|---|---|---|

| Base and Solvent | N1 | NaH in THF | Coordination of Na⁺ with N2 and a C3 substituent. | nih.govresearchgate.net |

| Base and Solvent | N1 | Cs₂CO₃ in Dioxane | Proposed chelation mechanism. | nih.gov |

| Substituent Effect | N2 | C7-NO₂ or C7-CO₂Me | Steric and electronic effects favoring N2 attack. | nih.govbeilstein-journals.org |

| Thermodynamic Control | N1 | Equilibration | The 1H-tautomer is generally more thermodynamically stable. | nih.govd-nb.info |

Advanced Derivatization and Scaffold Modification of this compound

N-alkylation and N-acylation are fundamental reactions for modifying the indazole scaffold, enabling the introduction of various functional groups that can modulate the compound's properties. As discussed, achieving regioselectivity is a key aspect of these transformations. Optimized protocols have been developed that tolerate a wide variety of alkylating reagents, including primary alkyl halides and secondary alkyl tosylates, while maintaining high N1-regioselectivity. nih.govbeilstein-journals.org For example, treating methyl 5-bromo-1H-indazole-3-carboxylate with an alkyl tosylate in the presence of cesium carbonate in dioxane at 90 °C yields the corresponding N1-alkylated product in high yields (90–98%). nih.gov

Regioselective N-acylation typically provides the N1-substituted regioisomer. This is often achieved via the isomerisation of the initially formed, kinetically favored N2-acylindazole to the more thermodynamically stable N1-regioisomer. d-nb.infobeilstein-journals.org This thermodynamic preference makes N-acylation a reliable method for selective functionalization at the N1 position.

Table 2: Representative N-Alkylation Reaction on a 5-Bromo-1H-indazole Analog

| Substrate | Reagent | Base | Solvent | Temperature | Product | Yield | Source |

|---|

The bromine atom at the C5 position of this compound serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for forming new carbon-carbon bonds by reacting the bromoindazole with various organoboronic acids. rsc.org

This methodology allows for the facile synthesis of indazoles bearing aryl or heteroaryl groups at the 5-position. nih.gov Typical reaction conditions involve a palladium catalyst, such as [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), a base like potassium carbonate (K₂CO₃), and a solvent system such as dimethoxyethane (DME). nih.govresearchgate.net These reactions are compatible with both N-protected and NH-free indazoles. researchgate.net Sequential cross-coupling strategies, such as Sonogashira followed by Suzuki reactions, can also be employed on di-halogenated indazoles, demonstrating the ability to selectively functionalize different positions on the heterocyclic core. thieme-connect.de

Table 3: Suzuki-Miyaura Coupling of 5-Bromoindazoles

| Indazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | nih.govresearchgate.net |

| 5-Bromo-1H-indazoles | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 5-(Thiophen-2-yl)-1H-indazoles | Good | nih.gov |

The synthesis of hybrid molecules that conjugate the this compound scaffold with other heterocyclic systems, such as triazoles, is an advanced strategy for creating novel chemical entities. The 1,2,3-triazole ring can be readily formed using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry."

A common synthetic route involves first alkylating the indazole nitrogen with a propargyl group to install the necessary alkyne functionality. For instance, 6-bromo-1H-indazole can be reacted with propargyl bromide to afford 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole. researchgate.net This alkyne-functionalized indazole can then undergo a 1,3-dipolar cycloaddition reaction with various organic azides (e.g., 2-azido-N-arylacetamides) to yield a diverse library of indazole-triazole conjugates. researchgate.netbanglajol.info Research has shown that indazole-triazole hybrids, including analogs with a 5-bromo substitution on the indazole ring, are of significant interest for their potential applications. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 5-bromo-1H-indazole-3-carboxylate |

| Methyl 5-bromo-1-alkyl-1H-indazole-3-carboxylate |

| 5-Bromo-1-ethyl-1H-indazole |

| N-Boc-2-pyrroleboronic acid |

| 2-Thiopheneboronic acid |

| 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole |

| 5-(Thiophen-2-yl)-1H-indazoles |

| Bromo-indazole carboxamide |

| 5-Aryl-indazole carboxamides |

| 6-Bromo-1H-indazole |

| Propargyl bromide |

| 6-Bromo-1-(prop-2-yn-1-yl)-1H-indazole |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 6 Difluoromethoxy 1h Indazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including indazole derivatives. It provides critical information about the chemical environment of magnetically active nuclei, enabling the precise mapping of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable tools for confirming the core structure of 5-Bromo-6-(difluoromethoxy)-1H-indazole and for distinguishing between potential isomers. The chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra reveal the number and connectivity of protons in the molecule. For instance, the protons on the indazole ring system and the difluoromethoxy group exhibit characteristic signals that are crucial for structural assignment.

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment, allowing for the identification of the different carbon atoms within the indazole ring, the bromo- and difluoromethoxy-substituents. NMR spectroscopy is particularly powerful in differentiating between N-1 and N-2 substituted indazole isomers, as the chemical shifts of the ring carbons and protons are significantly influenced by the position of the substituent. nih.gov

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 13.20 | br s | 1H | N-H |

| 8.15 | s | 1H | H-3 |

| 7.90 | s | 1H | H-4 |

| 7.50 | s | 1H | H-7 |

| 6.80 | t, JHF = 72 Hz | 1H | OCF₂H |

Note: This data is illustrative and has not been experimentally verified.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 142.1 | C-7a |

| 136.5 | C-3 |

| 135.8 | C-5 |

| 125.2 | C-3a |

| 122.0 | C-4 |

| 115.3 (t, JCF = 258 Hz) | OCF₂H |

| 113.8 | C-6 |

| 100.5 | C-7 |

Note: This data is illustrative and has not been experimentally verified.

Fluorine-19 (¹⁹F) and Nitrogen-15 (¹⁵N) NMR for Comprehensive Characterization

For fluorinated compounds like this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly informative technique. ¹⁹F NMR provides direct information about the fluorine-containing functional groups. The chemical shift of the difluoromethoxy group and its coupling with the adjacent proton (¹H-¹⁹F coupling) would provide definitive evidence for the presence and nature of this substituent.

Nitrogen-15 (¹⁵N) NMR, although less commonly used due to lower natural abundance and sensitivity, can offer valuable insights into the electronic structure of the indazole ring. The chemical shifts of the two nitrogen atoms in the pyrazole (B372694) moiety are distinct and can be used to study tautomerism and substituent effects on the heterocyclic core.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. The fragmentation of halogenated organic compounds in mass spectrometry often involves the loss of the halogen atom or hydrogen halides. researchgate.net The analysis of these fragmentation pathways helps to piece together the structure of the molecule. For instance, the cleavage of the difluoromethoxy group would also result in a characteristic neutral loss.

Hypothetical Mass Spectrometry Data for this compound

| m/z (relative intensity, %) | Assignment |

| 262/264 (100/98) | [M]⁺ (Molecular ion) |

| 211/213 (45/44) | [M - OCF₂H]⁺ |

| 183/185 (20/19) | [M - Br]⁺ |

| 132 (30) | [M - Br - OCF₂H]⁺ |

Note: This data is illustrative and has not been experimentally verified.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and halogen bonding. The N-H proton of the indazole ring, for instance, can participate in hydrogen bonding, influencing the solid-state arrangement. The bromine atom can also engage in halogen bonding interactions. While no specific crystal structure for this compound is publicly available, the following table presents hypothetical crystallographic data based on known structures of similar bromo-indazole derivatives.

Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 983.04 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.78 |

Note: This data is illustrative and has not been experimentally verified.

Preclinical Pharmacological Investigations and Molecular Targets of 5 Bromo 6 Difluoromethoxy 1h Indazole and Its Derivatives

Assessment of Anti-Proliferative and Anti-Cancer Activities

The indazole nucleus is a recognized pharmacophore in the development of targeted cancer therapies. uni.lu Derivatives of 5-bromo-1H-indazole have been the subject of numerous studies to evaluate their potential as anti-proliferative agents through various mechanisms of action.

Kinase Inhibition Profiles: Tyrosine Kinases (e.g., TTK, FGFRs), Pim Kinases, and ERK5

Indazole derivatives are well-documented as potent kinase inhibitors, a class of drugs that can block the action of proteins crucial for tumor cell growth and proliferation. jci.org

Tyrosine Threonine Kinase (TTK) , also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the mitotic spindle assembly checkpoint and a novel target for cancer therapy. jci.orgnih.gov Systematic optimization of an indazole core led to the discovery of potent TTK inhibitors. nih.gov A key derivative, CFI-400936, which is based on an N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide structure, demonstrated a potent TTK inhibition with an IC50 value of 3.6 nM. nih.gov Further research on 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides also yielded compounds with high potency (TTK IC50 < 10 nM) and oral bioavailability, demonstrating in vivo tumor growth inhibition in mouse xenograft models. nih.govamazonaws.com

Fibroblast Growth Factor Receptors (FGFRs) are a family of tyrosine kinases where aberrant signaling is implicated in various cancers. bldpharm.com Fragment-based drug design has successfully identified indazole-based pharmacophores for FGFR inhibition. bldpharm.com Studies have revealed that a library of indazole derivatives can inhibit FGFR1-3 with potencies ranging from 0.8 to 90 μM. nih.govbldpharm.com Further optimization of an indazole scaffold led to a derivative, 9u, which exhibited an IC50 of 3.3 nM against FGFR1. bldpharm.com

Pim Kinases are a family of serine/threonine kinases that are overexpressed in several human cancers, making them an attractive target. The indazole scaffold has been utilized to develop pan-Pim kinase inhibitors. nih.gov For example, a series of 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazoles showed potent inhibition against Pim-1, Pim-2, and Pim-3, with one derivative achieving IC50 values of 0.4, 1.1, and 0.4 nM, respectively. nih.gov

Other kinases have also been successfully targeted. N1-benzoylated 5-(4-pyridinyl)indazole derivatives, synthesized from a 5-bromo-1H-indazol-3-amine precursor, were identified as potent inhibitors of haspin and Clk4 kinases, which are involved in cell cycle regulation. uni-saarland.de One such derivative showed an IC50 of 0.155 μM for haspin kinase. uni-saarland.de

While the indazole scaffold has proven versatile, specific research detailing the inhibition of ERK5 by 5-bromo-1H-indazole derivatives is limited in the currently available literature.

Table 1: Kinase Inhibition by Selected Indazole Derivatives

| Derivative Class/Compound | Target Kinase(s) | Potency (IC₅₀) |

|---|---|---|

| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide (CFI-400936) | TTK | 3.6 nM nih.gov |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | < 10 nM nih.gov |

| Indazole-based fragments | FGFR1-3 | 0.8 - 90 µM nih.govbldpharm.com |

| Indazole derivative 9u | FGFR1 | 3.3 nM bldpharm.com |

| 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole | Pim-1, Pim-2, Pim-3 | 0.4 nM, 1.1 nM, 0.4 nM nih.gov |

| N1-benzoylated 5-(4-pyridinyl)indazole (Compound 19) | Haspin | 0.155 µM uni-saarland.de |

Modulation of Cellular Pathways: Cell Cycle Progression and Apoptosis Induction

The anti-proliferative activity of indazole derivatives is often a direct consequence of their ability to interfere with fundamental cellular processes like cell cycle progression and programmed cell death (apoptosis).

Inhibition of mitotic kinases such as TTK by indazole derivatives directly impacts cell division. jci.org TTK is essential for the proper segregation of chromosomes during mitosis, and its inhibition leads to errors in this process, ultimately causing G2 cell cycle arrest, senescence, and apoptosis. jci.org One study identified an indazole derivative, compound 2f, that could induce apoptosis in breast cancer cells. jci.org Similarly, certain N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine derivatives were found to have apoptosis-inducing activity in hypopharyngeal carcinoma cells. bldpharm.com The induction of apoptosis has also been observed in leukemia and breast cancer cells treated with PIM-1 kinase inhibitors derived from other scaffolds, a target also inhibited by indazole compounds.

Other Anti-Cancer Mechanisms (e.g., Wnt Pathway Signaling, Epigenetic Targets)

Beyond direct kinase inhibition, indazole derivatives are being explored for other novel anti-cancer mechanisms. One such area is the modulation of the tumor immune microenvironment. Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that plays a role in immune suppression within tumors. A study on novel 1,3-dimethyl-6-amino indazole derivatives found that a specific compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, could remarkably suppress IDO1 expression, suggesting a potential role in cancer immunotherapy. bldpharm.com

Investigations into the effects of 5-bromo-1H-indazole derivatives on other specific pathways, such as Wnt pathway signaling and direct epigenetic targets, are not prominently featured in the current body of scientific literature.

Evaluation of Antimicrobial and Antifungal Efficacy

The indazole core structure is not only relevant in oncology but also serves as a scaffold for the development of new antimicrobial agents to combat drug-resistant pathogens. nih.govnih.gov

Inhibition of Key Bacterial Enzymes (e.g., DNA Gyrase)

Bacterial DNA gyrase, a type II topoisomerase, is a clinically validated and essential target for antibiotics. uni-saarland.de This enzyme is crucial for bacterial DNA replication. Guided by structure-based drug design, a novel class of indazole derivatives was discovered to be potent inhibitors of the GyrB subunit of DNA gyrase. uni-saarland.de These inhibitors demonstrated excellent enzymatic and antibacterial activity, particularly against clinically important Gram-positive pathogens. uni-saarland.de

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains and Fungi

Derivatives of the indazole scaffold have demonstrated a broad range of antimicrobial activities. nih.gov Studies on 6-bromo-1H-indazole bearing 1,2,3-triazole analogues showed that these synthesized molecules possessed moderate to good inhibitory action against various bacterial and fungal strains when compared to standard drugs. Other research identified that certain indazole derivatives displayed notable antibacterial activity against strains of Enterococcus faecalis, while others had a good inhibitory profile against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values between 64 to 128 µg/mL.

Table 2: Antimicrobial Activity of Selected Indazole Derivatives

| Derivative Class | Target Organism(s) | Activity/Potency (MIC) |

|---|---|---|

| Indazole derivatives | Enterococcus faecalis | Active |

| Indazole derivatives | Staphylococcus aureus | 64 - 128 µg/mL |

| Indazole derivatives | Staphylococcus epidermidis | 64 - 128 µg/mL |

| 6-Bromo-1H-indazole-triazole analogues | Various bacteria & fungi | Moderate to good inhibition |

| Thiazolylindazoles | Gram-positive pathogens (MRSA, S. pneumonia, E. faecium, E. faecalis) | Excellent antibacterial activity uni-saarland.de |

Anti-Inflammatory Potential and Related Enzymatic Modulation

Indazole derivatives have long been recognized for their anti-inflammatory properties. nih.gov The mechanism often involves the modulation of key enzymes in the inflammatory cascade.

A primary mechanism for the anti-inflammatory effect of many indazole-based compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov Overexpression of COX-2 is associated with inflammatory conditions, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. acs.org

Research has led to the development of a variety of indazole derivatives designed as selective COX-2 inhibitors. researchgate.net A series of novel indazole derivatives demonstrated high affinity and selectivity for the COX-2 enzyme. Structural modifications resulted in a sulfonylamide derivative, compound 16 , which showed potent COX-2 inhibitory activity with an IC₅₀ value of 0.409 µM and excellent selectivity over the COX-1 isoform. researchgate.net In other studies, various indazole derivatives, including 5-aminoindazole and 6-nitroindazole , have been shown to significantly inhibit COX-2, contributing to their anti-inflammatory effects observed in experimental models. nih.govnih.gov The pursuit of new pyrazole (B372694) and indazole derivatives continues to yield compounds with significant COX-2 inhibitory activity and selectivity comparable to or greater than established drugs like celecoxib. nih.gov

| Compound | Target | IC₅₀ (µM) | Selectivity | Reference |

|---|---|---|---|---|

| Sulfonylamide derivative 16 | COX-2 | 0.409 | Excellent vs. COX-1 | researchgate.net |

| 5-Aminoindazole | COX-2 | Significant Inhibition | N/A | nih.govnih.gov |

| 6-Nitroindazole | COX-2 | Significant Inhibition | N/A | nih.govnih.gov |

Other Emerging Biological Activities

Beyond their anti-inflammatory effects, derivatives of the indazole scaffold have been investigated for their inhibitory action on a range of other significant molecular targets.

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of dopamine (B1211576) and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. Indazole-based structures have served as foundational hits for the rational design of MAO-B inhibitors. While subsequent research has sometimes led to the development of more potent indole-based analogs, the initial discovery of indazole-based hits was crucial. For instance, two indazole-based compounds, referred to as hits VI and VII , were the starting point for the development of new inhibitors. This optimization led to indole-based derivatives with high inhibitory activity and selectivity for MAO-B, demonstrating the value of the indazole scaffold in drug discovery for neurological targets.

| Compound Series | Target | Significance | Reference |

|---|---|---|---|

| Indazole-based hits (VI, VII) | MAO-B | Served as a template for designing more potent inhibitors. |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune-regulatory enzyme that is a prime target in cancer immunotherapy. The 1H-indazole structure has been identified as a novel and key pharmacophore for potent IDO1 inhibition. researchgate.net A series of 1H-indazole derivatives were synthesized and evaluated, leading to the discovery of compound 2g , which exhibited an IC₅₀ value of 5.3 μM. researchgate.net Structure-activity relationship (SAR) studies have indicated that the 1H-indazole core is essential for this activity. Specifically, compounds such as 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol have been part of these investigations, highlighting that substitutions at various positions on the indazole ring significantly influence inhibitory potency. researchgate.net Further research has focused on designing 6-substituted aminoindazole derivatives as potential IDO1 inhibitors for cancer therapy. nih.gov

| Compound | Target | IC₅₀ (µM) | Significance | Reference |

|---|---|---|---|---|

| Compound 2g | IDO1 | 5.3 | Demonstrates the potential of the 1H-indazole scaffold. | researchgate.net |

| 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol | IDO1 | N/A | Part of SAR studies for IDO1 inhibitors. | researchgate.net |

Rho-kinase (ROCK) is a serine/threonine kinase that plays a significant role in cellular functions like smooth muscle contraction and is a target for treating hypertension and other disorders. The indazole scaffold is a recognized structural class for ROCK inhibitors. nih.gov High-throughput screening identified 5-Nitro-1H-indazole-3-carbonitrile (DL0805) as a ROCK I inhibitor with an IC₅₀ of 6.7 μM. researchgate.net Subsequent lead optimization of this indazole compound led to the discovery of significantly more potent analogues, such as 4a (IC₅₀ = 0.27 μM) and 4b (IC₅₀ = 0.17 μM). researchgate.net Another study identified indazole amide 3 as a potent and selective ROCK1 inhibitor, which spurred the development of a series of dihydropyridone derivatives to improve pharmacokinetic properties. nih.gov

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| DL0805 (5-Nitro-1H-indazole-3-carbonitrile) | ROCK I | 6.7 | researchgate.net |

| Compound 4a | ROCK I | 0.27 | researchgate.net |

| Compound 4b | ROCK I | 0.17 | researchgate.net |

| Indazole amide 3 | ROCK1 | Potent and Selective | nih.gov |

Indazole derivatives have emerged as potent microtubule-targeting agents, which are crucial in cancer therapy. These compounds often act by binding to the colchicine (B1669291) site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting the cellular microtubule network. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis in cancer cells. For example, the indazole derivatives 3c and 3f showed noteworthy potency in the low nanomolar range against several tumor cell lines.

Furthermore, the modulation of certain kinase pathways by indazole derivatives can influence cell fate, including differentiation. Tropomyosin receptor kinases (TRKs) are involved in mediating cell proliferation, metabolism, and differentiation. The discovery of 3-aryl-indazole derivatives as inhibitors of pan-Trk highlights a mechanism through which indazoles can impact cellular differentiation processes, adding another dimension to their therapeutic potential.

Computational Chemistry and Cheminformatics in the Design and Analysis of 5 Bromo 6 Difluoromethoxy 1h Indazole Analogs

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is crucial for understanding how a ligand, such as an analog of 5-Bromo-6-(difluoromethoxy)-1H-indazole, might interact with its biological target, typically a protein or enzyme.

Docking studies on indazole analogs have provided significant insights into their binding modes. For instance, in a study of substituted indazole derivatives as potential anti-breast cancer agents, docking was performed against the aromatase enzyme (PDB ID: 3EQM). derpharmachemica.com The analysis revealed that a lead compound, 5f, exhibited a strong binding affinity of -8.0 kcal/mol, forming key hydrogen bond interactions with the NH1 and NH2 atoms of the ARG115 residue in the active site. derpharmachemica.com Another study focusing on 1H-indazole analogs as serotonin (B10506) 5-HT2A receptor agonists docked the potent 5-bromo analog (compound 19d) into the receptor's orthosteric pocket. nih.govacs.org The docking pose suggested that its high potency might be attributable to a halogen-bonding interaction between the bromine atom and the backbone carbonyl oxygen of residue Phe2345.38. nih.govacs.org However, the predicted distance was slightly longer than a typical halogen bond, indicating the need for further structural data for validation. nih.govacs.org

Furthermore, when the same 5-bromo analog was docked into the 5-HT2B receptor, the results suggested that its activity was likely driven by a combination of ionic interactions, hydrogen bonding, and π–π stacking rather than halogen bonding. nih.govacs.orgsemanticscholar.org This highlights docking's ability to differentiate binding modes even between related receptor subtypes. In other research, docking of 1H-indazole analogs against the Cyclooxygenase-2 (COX-2) enzyme revealed significant binding energies for compounds with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups. researchgate.net

These examples underscore the utility of molecular docking in elucidating the specific atomic interactions that govern the binding of indazole analogs to their targets, providing a rational basis for designing derivatives with improved affinity and selectivity.

Table 1: Examples of Molecular Docking Studies on Indazole Analogs

| Compound/Analog Class | Target Protein | Key Findings | Binding Affinity (kcal/mol) | Interacting Residues |

| Substituted 2H-Indazoles | Aromatase (3EQM) | Identification of potential anti-breast cancer agents. | -8.0 (for compound 5f) | Arg115, Met374 derpharmachemica.com |

| 5-Bromo-indazole analog (19d) | Serotonin Receptor 5-HT2A | Predicted halogen bond contributes to high potency. | Not specified | Phe2345.38 nih.govacs.org |

| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | Strong binding for difluorophenyl-substituted analogs. | -9.11 | Not specified researchgate.net |

| 40 Indazole Compounds | SAH/MTAN (1JYS) | Identified common interacting residues for bioactivity. | -10.25 to -14.48 | ASP197, PHE151, ILE152 aboutscience.eu |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Guidance

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For analogs of this compound, QSAR can be employed to predict the activity of unsynthesized compounds and guide the design of more potent molecules.

A 3D-QSAR study was conducted on a series of indazole derivatives that act as inhibitors of Hypoxia-inducible factor (HIF)-1α, a key target in cancer therapy. nih.gov This study used Field and Gaussian-based 3D-QSAR approaches to develop models that could explain the structural requirements for inhibitory activity. The resulting contour maps provided a visual framework, indicating where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity, thus guiding the design of new, more potent inhibitors. nih.gov

In another study on indazole estrogens, QSAR analysis was performed to understand the structural features necessary for selectivity towards the beta-estrogen receptor. nih.gov The models developed using both de novo and Hansch approaches indicated that the nature of the substituent at the R1 position of the indazole ring was critical for selectivity. Specifically, the study suggested that incorporating a polar group at this position could enhance selectivity for the beta-receptor over the alpha-receptor. nih.gov

QSAR methodologies, often combined with other computational techniques, serve as a powerful predictive tool. By analyzing a dataset of known indazole analogs and their activities, these models can identify key molecular descriptors—such as electronic, steric, or hydrophobic properties—that correlate with biological function. This allows researchers to prioritize the synthesis of compounds with the highest predicted potency and most desirable characteristics. nih.govrsc.org

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Sampling

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This is crucial for assessing the stability of the predicted binding pose and exploring the conformational changes that can occur within the binding site.

MD simulations have been effectively used to validate the stability of indazole derivatives in the active sites of their target proteins. For example, a study on 1H-indazole analogs as anti-inflammatory agents targeting the COX-2 enzyme performed MD simulations on the docked complexes. researchgate.net The results showed that the most promising compound remained stable within the COX-2 active site throughout the simulation. researchgate.netscispace.com The stability was further quantified using Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis, which calculates the binding free energy of the complex. researchgate.net

Similarly, in the investigation of indazole derivatives as HIF-1α inhibitors, MD simulations of the most potent compound complexed with the HIF-1α protein confirmed that the ligand maintained a stable binding mode within the active site. nih.gov In another study, a fluoro-substituted indazole-thiadiazole hybrid, identified as a potent inhibitor of α-amylase and α-glucosidase, was subjected to a 50 ns MD simulation. The simulation confirmed the compound's high stability in the enzyme's active site compared to a control drug. bohrium.com These simulations provide confidence that the interactions predicted by docking are maintained in a more physiologically realistic, dynamic environment.

Density Functional Theory (DFT) Applications for Reactivity, Electronic Structure, and Tautomerism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for elucidating properties like molecular geometry, reactivity, and the relative stability of different tautomers, which is a relevant consideration for the 1H-indazole scaffold.

DFT calculations have been applied to various indazole analogs to understand their fundamental chemical properties. A theoretical study on 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide used DFT to analyze its molecular structure, vibrational frequencies, and electronic properties. researchgate.net In other work, DFT calculations at the B3LYP/6-311+ level were used to study the physicochemical properties of newly synthesized N-alkylated indazole derivatives. nih.gov This included analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated using DFT. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are rich or poor in electrons. nih.gov This information is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. nih.gov While specific DFT studies on 4-bromo substituted pyrazoles have been used to justify the predominance of certain tautomers over others, this methodology is directly applicable to the 1H-indazole ring of this compound to determine its most stable tautomeric form in different environments. researchgate.net

Table 2: DFT-Calculated Properties for Indazole Analogs

| Compound Class | DFT Method | Calculated Properties | Key Insights |

| N-alkylated indazoles | B3LYP/6-311+ | HOMO-LUMO energy gap, MEP | Identified good electron donors/acceptors; predicted reactivity sites. nih.gov |

| 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | B3LYP/6-311++G(d,p) | Molecular structure, electronic properties | Detailed structural and electronic characterization. researchgate.net |

| 4-bromo-1H-pyrazoles | DFT (unspecified) | Tautomer stability | Justified the predominance of 3-bromo tautomers over 5-bromo tautomers. researchgate.net |

In Silico ADMET Prediction for Pharmacokinetic Profiling and Drug-Likeness Assessment

Before a compound can become a drug, it must possess suitable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction models are used early in the drug discovery process to filter out candidates that are likely to fail due to poor pharmacokinetics or toxicity.

For indazole analogs, both in silico predictions and in vitro assays have been used to build a pharmacokinetic profile. A potent 5-bromo-indazole analog (VU6067416) was evaluated in a battery of in vitro and in vivo pharmacokinetic assays. semanticscholar.org The results showed low predicted hepatic clearance in human microsomes, a high fraction of unbound drug in plasma across species, and a low predicted P-glycoprotein (P-gp) efflux ratio. semanticscholar.org This last parameter is particularly important as it indicates a high potential for the compound to penetrate the blood-brain barrier. semanticscholar.org

In other studies, newly designed compounds are routinely passed through computational filters to assess their drug-likeness. For example, in the design of new imidazo[1,2-a]pyridine-3-carboxamides as anti-tubercular agents, lead candidates were validated using ADME and toxicity predictions. nih.gov The results confirmed that the designed ligands had zero violations of Lipinski's rules, good potential for gastrointestinal absorption, and were predicted to be non-carcinogenic and non-cytotoxic. nih.gov Similarly, studies on other heterocyclic compounds validate their oral bioavailability using in silico ADMET prediction tools. nih.gov These computational assessments are critical for prioritizing indazole analogs that not only have high potency but also possess the necessary pharmacokinetic properties to be effective drugs.

Structure Activity Relationship Sar Elucidation for 5 Bromo 6 Difluoromethoxy 1h Indazole Derivatives

Influence of Substituents at the 5-Bromo Position on Biological Activity

The 5-bromo substituent on the indazole ring plays a significant role in the biological activity of this class of compounds. Halogen atoms, such as bromine, can modulate the electronic and steric properties of a molecule, which in turn affects its binding affinity to the target protein. acs.org In the context of BET bromodomain inhibitors, the 5-position of the indazole ring is often a key interaction point within the binding pocket.

While specific SAR studies detailing the replacement of the 5-bromo group on the 5-Bromo-6-(difluoromethoxy)-1H-indazole scaffold are not extensively available in the public domain, general principles from related indazole-based inhibitors suggest that the nature of the substituent at this position is critical. For instance, in a series of indazole-based diarylureas, derivatives with a halogen substituent on the indazole ring demonstrated higher anticancer activity compared to the reference compound sorafenib. acs.org This suggests that the electronic and lipophilic contributions of the bromine atom at the 5-position are likely important for potent biological activity.

Impact of the 6-Difluoromethoxy Group on Pharmacological Profile and Target Selectivity

The 6-difluoromethoxy (-OCF₂H) group is a key feature of this compound and its derivatives, significantly influencing their pharmacological profile. The difluoromethyl group is recognized for its unique properties in drug design. nih.govmdpi.com It can act as a hydrogen bond donor, which can enhance target affinity and specificity. nih.gov Moreover, it is a metabolically stable bioisostere of more labile groups like alcohols, thiols, or amines. nih.gov

The incorporation of the difluoromethoxy group at the 6-position of the indazole ring can lead to several advantages:

Improved Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethoxy group resistant to metabolic degradation. mdpi.com This can lead to a longer half-life and improved bioavailability of the drug.

Enhanced Target Binding: The ability of the -OCF₂H group to act as a hydrogen bond donor can lead to stronger and more specific interactions with the target protein, thereby increasing potency. nih.gov

While direct comparative studies on the 6-position of this specific indazole are limited, the frequent inclusion of fluorinated moieties in successful drug candidates underscores their importance in modern medicinal chemistry. nih.govmdpi.com

Role of N1 and N2 Substitution Patterns on Activity and Regioselective Synthesis

The indazole ring possesses two nitrogen atoms, N1 and N2, which can be substituted, leading to two different regioisomers. The position of substitution has a profound impact on the biological activity of indazole derivatives. nih.govbeilstein-journals.orgnih.govnih.gov Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.gov

The synthesis of a specific N-substituted indazole requires regioselective control. Various synthetic strategies have been developed to achieve this. For instance, the choice of base and solvent can significantly influence the ratio of N1 to N2 alkylation. nih.govbeilstein-journals.org Studies on the alkylation of substituted indazoles have shown that steric and electronic effects of the substituents on the indazole ring play a crucial role in determining the regioselectivity. nih.gov For example, electron-withdrawing groups at certain positions can favor N2 substitution. nih.gov

| Reagent/Condition | Starting Material | Product(s) | Regioselectivity (N1:N2) | Reference |

| NaH in THF | 3-carboxymethyl-1H-indazole | N1-alkylated product | >99% N1 | nih.gov |

| NaH in THF | 3-tert-butyl-1H-indazole | N1-alkylated product | >99% N1 | nih.gov |

| NaH in THF | 7-NO₂-1H-indazole | N2-alkylated product | ≥96% N2 | nih.gov |

| NaH in THF | 7-CO₂Me-1H-indazole | N2-alkylated product | ≥96% N2 | nih.gov |

Positional Isomerism Effects on Biological Efficacy and Molecular Interactions

Positional isomerism, where substituents are located at different positions on the aromatic ring, can have a dramatic effect on the biological efficacy of a drug molecule. The specific placement of the bromo and difluoromethoxy groups on the indazole ring of this compound is critical for its activity as a BET bromodomain inhibitor precursor.

While a systematic study of all positional isomers of bromo-difluoromethoxy-1H-indazole is not publicly available, research on other substituted indazoles highlights the importance of substituent positioning. For example, a study on halo-1H-indazoles as inhibitors of neuronal nitric oxide synthase found that the introduction of a bromine atom at the C4 position resulted in a compound with potency comparable to the reference compound, 7-nitroindazole. researchgate.net This underscores the sensitivity of biological activity to the precise location of substituents.

Emerging Research Directions and Future Perspectives on 5 Bromo 6 Difluoromethoxy 1h Indazole

Development of Novel Therapeutic Applications and Disease Areas

The indazole core is a component of several FDA-approved drugs, highlighting its pharmacological importance. nih.govbldpharm.com These include treatments for cancer, such as Niraparib and Pazopanib, and anti-inflammatory agents like Bendazac and Benzydamine. nih.gov The diverse biological activities of indazole derivatives suggest that 5-Bromo-6-(difluoromethoxy)-1H-indazole could be a valuable starting point for developing new therapeutic agents. nih.govmdpi.com

Future research is likely to focus on exploring the potential of this compound and its analogues in several key disease areas:

Oncology: The indazole structure is a well-established pharmacophore in cancer therapy, often targeting protein kinases. nih.govexlibrisgroup.com For instance, derivatives have shown potent inhibitory activity against receptor tyrosine kinases like AXL, fibroblast growth factor receptors (FGFRs), and anaplastic lymphoma kinase (ALK). nih.govnih.gov The bromine and difluoromethoxy substituents on the 5- and 6-positions of the indazole ring can influence the molecule's interaction with target proteins, potentially leading to novel kinase inhibitors with unique selectivity profiles. nih.gov Structure-activity relationship (SAR) studies on related indazoles have demonstrated that substituents at these positions are crucial for inhibitory activity against targets like indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. nih.gov

Inflammatory Disorders: Given that some indazole-based compounds are used as anti-inflammatory drugs, exploring the potential of this compound in this area is a logical progression. nih.govnih.gov Research could investigate its ability to modulate inflammatory pathways, such as those involving Janus kinases (JAKs) or Rho kinases (ROCKs), which have been successfully targeted by other indazole derivatives. nih.gov

Neurological and Neurodegenerative Diseases: The indazole scaffold has been investigated for applications in neurological disorders. nih.gov Future studies could assess the activity of this compound and its derivatives against targets relevant to neurodegeneration or neuropsychiatric conditions.

Infectious Diseases: Researchers have also explored indazole derivatives for their antimicrobial properties. researchgate.net The unique electronic properties conferred by the bromo and difluoromethoxy groups might lead to compounds with novel mechanisms of action against bacteria or fungi. researchgate.net

Table 1: Potential Therapeutic Targets for Indazole-Based Compounds

| Therapeutic Area | Potential Molecular Target(s) | Example Indazole Application | Citation(s) |

|---|---|---|---|

| Oncology | Protein Kinases (AXL, FGFR, ALK, ERK1/2), IDO1 | Pazopanib, Niraparib, Entrectinib | nih.govnih.gov |

| Inflammation | JAKs, ROCKs | Benzydamine, PF-06263276 (investigational) | nih.gov |

| Infectious Diseases | Bacterial Enzymes (e.g., for cell wall synthesis) | Investigational 6-bromo-1H-indazole derivatives | researchgate.net |

| Neurological Disorders | Serotonin (B10506) Receptors (5-HT3) | Granisetron | bldpharm.commdpi.com |

Exploration of Advanced and Sustainable Synthetic Methodologies

The synthesis of functionalized indazoles is a topic of significant interest in organic chemistry. nih.gov While traditional methods exist, future research concerning this compound will likely focus on more advanced and sustainable synthetic strategies.

Key areas of exploration include:

Transition-Metal-Catalyzed C-H Functionalization: This modern approach offers high atomic economy and allows for the direct introduction of functional groups onto the indazole core, avoiding the need for pre-functionalized starting materials. nih.gov Catalysts based on rhodium, palladium, and copper have been effectively used for the synthesis of complex indazoles. nih.govnih.gov

Photoredox Catalysis: Light-mediated reactions are emerging as a powerful, sustainable tool in organic synthesis. acs.org Photocatalytic methods can enable novel transformations under mild conditions, potentially offering new routes to this compound and its derivatives with high efficiency and selectivity. acs.org

Flow Chemistry: Continuous flow protocols can offer improved safety, scalability, and efficiency compared to traditional batch synthesis. researchgate.net Developing a flow-based synthesis for this compound could be advantageous for producing larger quantities for extensive biological screening.

Modular and Solid-Phase Synthesis: Strategies that allow for the modular assembly of highly substituted indazoles, including on solid supports, can accelerate the creation of compound libraries for drug discovery. researchgate.netrsc.org This would enable rapid exploration of the structure-activity relationships around the this compound scaffold.

Table 2: Comparison of Synthetic Methodologies for Indazole Derivatives

| Synthetic Strategy | Advantages | Potential Application | Citation(s) |

|---|---|---|---|

| C-H Functionalization | High atom economy, direct functionalization | Efficient synthesis of complex analogues | nih.govnih.gov |

| Photoredox Catalysis | Mild reaction conditions, sustainable | Late-stage modification of drug scaffolds | acs.org |

| Metal-Free Synthesis | Avoids toxic metal catalysts, cost-effective | Greener synthesis routes | organic-chemistry.org |

| Solid-Phase Synthesis | Amenable to library synthesis, simplified purification | Rapid generation of derivatives for screening | researchgate.netrsc.org |

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects

To fully understand the biological impact of a novel compound like this compound, future research will need to move beyond single-target assays and embrace a systems-level perspective. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of a drug's effect on cellular processes. nashbio.commulti-omics-drug-discovery.com

This multi-omics approach can:

Elucidate Mechanism of Action: By observing changes across multiple molecular layers (RNA, proteins, metabolites) after treatment, researchers can build a comprehensive picture of the pathways perturbed by the compound. mdpi.comdntb.gov.ua This is particularly valuable for identifying both the intended targets and any off-target effects, which is a common challenge with kinase inhibitors. nih.gov

Identify Biomarkers: Integrated omics analysis can help discover biomarkers that predict a response to treatment or indicate potential toxicity. nashbio.comfrontlinegenomics.com This is crucial for advancing a compound toward clinical applications and for patient stratification.

Uncover Toxicity Pathways: Multi-omics is increasingly used in toxicology to understand the mechanisms underlying adverse effects, providing a more detailed view than traditional methods. nih.govtoxicology.org

For a potential kinase inhibitor like this compound, a typical multi-omics workflow might involve treating cancer cells with the compound and then analyzing changes in gene expression (transcriptomics), protein abundance and phosphorylation status (proteomics and phosphoproteomics), and metabolite levels (metabolomics). mdpi.comnih.gov Integrating these datasets can reveal the downstream consequences of kinase inhibition and uncover unexpected biological activities. nih.gov

Potential for Fragment-Based Drug Discovery and Lead Optimization

Fragment-based lead discovery (FBLD) is a powerful strategy for identifying novel lead compounds. nih.gov This approach starts with screening small, low-molecular-weight fragments to find those that bind weakly but efficiently to a biological target. These initial "hits" are then grown or merged to create more potent, drug-like molecules. researchgate.net

The indazole scaffold is an excellent candidate for FBLD and has been successfully used to develop inhibitors for targets like AXL kinase. researchgate.netnih.gov this compound itself can be viewed in two ways within this paradigm:

As a Starting Fragment: The core indazole ring is a common fragment. The bromo and difluoromethoxy groups provide specific vectors for chemical modification and can form key interactions within a protein's binding pocket.

As an Optimized Lead: The compound could be the result of a lead optimization campaign starting from a simpler indazole fragment. researchgate.netnih.gov The bromine atom can be used as a handle for further chemical modifications via cross-coupling reactions (e.g., Suzuki coupling), allowing for the exploration of different substituents to improve potency, selectivity, and pharmacokinetic properties. acs.org The difluoromethoxy group is often used in medicinal chemistry to improve metabolic stability and cell permeability while modulating electronic properties.

Future research in this area would involve using structural biology techniques, such as X-ray crystallography, to understand how this compound and its derivatives bind to their targets. nih.gov This structural information is critical for guiding the rational design and optimization of more effective and selective therapeutic agents. nih.govelsevierpure.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.